FAM DBCO, 6-isomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

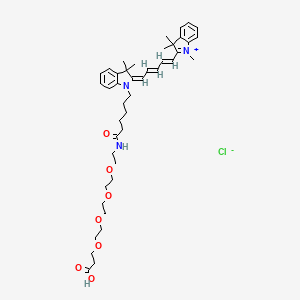

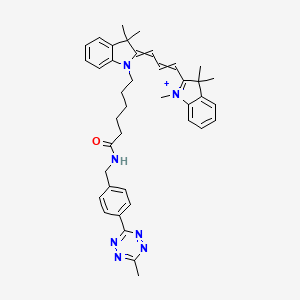

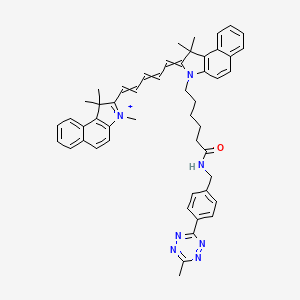

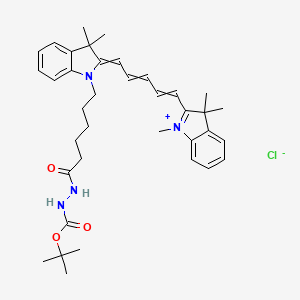

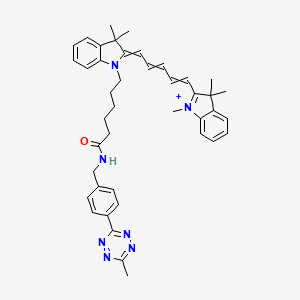

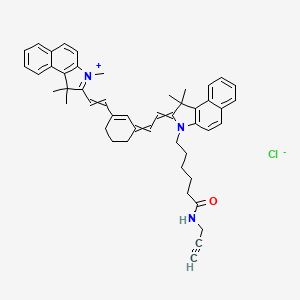

Fluorescein (FAM) is one of the oldest yet well known fluorescent dyes. This derivative of FAM contains cyclooctyne group (dibenzocyclooctyne, abbreviated as DBCO or ADIBO) for the conjugation with azides via copper-free, strain-promoted azide alkyne cycloaddition (spAAc). FAM DBCO can be used for the labeling of proteins, peptides, nucleic acids, and other molecules containing azide groups. Azides react with DBCO spontaneously upon simple mixing. The reaction does not require any catalysts, and it is very efficient. Fluorescein can be detected using a variety of different instruments.

Applications De Recherche Scientifique

1. Conjugated Linoleic Acid (CLA) and Fatty Acid Research

FAM DBCO, 6-isomer, falls within the broader category of fatty acids and their derivatives, which have significant applications in health and disease research. Studies have shown that fatty acids, including CLA isomers, play a critical role in impacting immune function and protecting against diseases like cancer, obesity, diabetes, and atherosclerosis (Yang et al., 2015).

2. Use in Oligonucleotide Labeling

This compound, particularly in its derivative forms like 6-carboxyfluorescein (FAM), is used in the preparation of non-nucleoside phosphoramidite reagents for oligonucleotide labeling. This application is crucial in genetic studies and DNA sequencing (Kvach et al., 2013).

3. Click Chemistry in DNA Sequencing

The application of click chemistry, particularly involving alkynyl FAM (a derivative of this compound) and azido-labeled DNA, plays a significant role in producing fluorescently labeled ssDNA. This is extensively used in DNA sequencing with high resolution, demonstrating the importance of FAM DBCO in molecular biology and genetic engineering (Seo et al., 2003).

4. Study of Fatty Acid Isomers in Biological Samples

The analysis of fatty acid isomers from biological samples is another critical application area. Techniques like ultraviolet photodissociation (UVPD) are employed for characterizing double bond positional isomers of fatty acids, which has significant implications in understanding cell function and disease mechanisms (Feider et al., 2020).

5. Fluorescence-Aided Molecule Sorting (FAMS)

FAMS is a technique where alternating-laser excitation is used to analyze biomolecular structure and interactions at the single-molecule level. Labeling biomolecules with fluorophores, such as FAM DBCO derivatives, is crucial in this method to study macromolecule-ligand interactions and other complex biological processes (Kapanidis et al., 2004).

6. Radiopharmaceutical Applications

Complexes containing fac-[M(CO)3]+ core, to which FAM DBCO isomers can be structurally related, have potential applications in diagnostic or therapeutic radiopharmaceuticals. These studies involve structural characterization and functional exploration of such complexes (Lipowska et al., 2004).

Propriétés

Formule moléculaire |

C42H32N2O7 |

|---|---|

Poids moléculaire |

676.73 |

Nom IUPAC |

N/A |

InChI |

InChI=1S/C42H32N2O7/c45-30-16-19-33-37(23-30)50-38-24-31(46)17-20-34(38)42(33)35-22-28(15-18-32(35)41(49)51-42)40(48)43-21-7-1-2-12-39(47)44-25-29-10-4-3-8-26(29)13-14-27-9-5-6-11-36(27)44/h3-6,8-11,15-20,22-24,45-46H,1-2,7,12,21,25H2,(H,43,48) |

Clé InChI |

QAATVTNRYVCIIR-UHFFFAOYSA-N |

SMILES |

OC1=CC=C2C(OC(C=C(O)C=C3)=C3C24C5=CC(C(NCCCCCC(N6CC7=CC=CC=C7C#CC8=CC=CC=C86)=O)=O)=CC=C5C(O4)=O)=C1 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

FAM DBCO, 6-isomer |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.